5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester 5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester Very useful precusor to Calcium Indicators synthesis such as Fura-2 (#7198, 6165, 6134 and 6169) and etc.
Brand Name: Vulcanchem
CAS No.: 124903-67-9
VCID: VC0149000
InChI: InChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3
SMILES: CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC
Molecular Formula: C28H34N2O12
Molecular Weight: 590.58

5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester

CAS No.: 124903-67-9

Cat. No.: VC0149000

Molecular Formula: C28H34N2O12

Molecular Weight: 590.58

* For research use only. Not for human or veterinary use.

5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester - 124903-67-9

Specification

CAS No. 124903-67-9
Molecular Formula C28H34N2O12
Molecular Weight 590.58
IUPAC Name methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formyl-4-hydroxyphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate
Standard InChI InChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3
SMILES CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC

Introduction

Chemical Structure and Properties

5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester (CAS: 124903-67-9) is characterized by a complex molecular structure consisting of two aromatic rings connected by an ethoxy linker, with various functional groups that contribute to its unique properties and reactivity profile. The compound has a molecular formula of C28H34N2O12 and a molecular weight of 590.58 g/mol.

The full IUPAC name of this compound is methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formyl-4-hydroxyphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate. This name reflects its complex structure containing multiple functional groups including formyl, hydroxy, methyl, and tetramethyl ester groups strategically positioned to enable its conversion into calcium-sensitive fluorescent indicators.

Key Structural Features

The structure contains several key features that make it suitable as a precursor for calcium indicators:

  • A formyl group at the 5-position of one aromatic ring

  • A hydroxyl group at the 4-position adjacent to the formyl group

  • A methyl group at the 5'-position of the second aromatic ring

  • Four methyl ester groups that can be hydrolyzed to form the calcium chelating carboxylate groups

  • An ethoxy linker connecting the two aromatic rings

Chemical Identifiers

ParameterValue
CAS Number124903-67-9
Molecular FormulaC28H34N2O12
Molecular Weight590.58 g/mol
SMILESCC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC
InChIInChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3
PubChem Compound ID15191064

Applications in Calcium Indicator Synthesis

Role in Calcium Indicator Development

5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester serves as a key precursor in the synthesis of fluorescent calcium indicators, particularly Fura-2 . Calcium indicators are essential tools in cellular biology research, allowing scientists to visualize and measure intracellular calcium concentrations, which play critical roles in numerous cellular processes including muscle contraction, neurotransmission, cell proliferation, and apoptosis.

Relationship to Fura-2 and Other Calcium Indicators

The compound is specifically noted as a precursor to Fura-2, a ratiometric fluorescent dye used for quantitative determination of calcium concentrations in cells . The formyl and hydroxyl groups on the compound are particularly important structural features that enable the creation of the fluorescent benzofuran moiety found in Fura-2 .

Calcium IndicatorRelationship to PrecursorApplication
Fura-2Direct synthetic precursorRatiometric calcium measurements
Fura-1Related synthetic pathwayCalcium imaging
Fura-3Related synthetic pathwayCalcium detection
Indo-1Similar synthetic approachRatiometric calcium measurements

Fura-2, derived from this precursor, has the chemical name 1-(2-(5'-carboxyoxazol-2'-yl)-6-aminobenzofuran-5-oxy)-2-(2'-amino-5'-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid, illustrating the structural transformation that occurs during synthesis .

SolventSolubility
DMSO (Dimethyl sulfoxide)Soluble
DMF (Dimethylformamide)Soluble
CHCl3 (Chloroform)Soluble
WaterLikely insoluble (typical for similar structures)

This solubility profile is characteristic of compounds with both polar functional groups and hydrophobic moieties, making it suitable for organic synthesis reactions in appropriate solvent systems .

Storage ParameterRecommendation
Temperature-20°C or 2-8°C
ProtectionFrom light and moisture
Transportation4-25°C for up to 2 weeks
Stability1 year under proper storage conditions

These storage guidelines are important to prevent degradation of the reactive formyl and ester functional groups that are essential for its role as a synthetic precursor .

Relationship to Other BAPTA Derivatives

5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester is part of a broader family of BAPTA derivatives that have been developed for various applications in calcium research. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) itself is a calcium chelator with high selectivity for calcium over magnesium ions, making it valuable for controlling calcium concentrations in experimental systems .

Comparison with Related BAPTA Derivatives

CompoundStructural DifferenceApplication
5-Formyl-BAPTA tetramethyl esterLacks hydroxyl group at 4-positionCalcium indicator precursor
5,5'-Bisformyl-BAPTA tetramethyl esterFormyl groups at both 5 and 5' positionsPrecursor for bis-Indo1
5,5'-Difluoro-BAPTA tetramethyl esterFluorine substitution instead of formyl/hydroxylDifferent calcium affinity properties
5-Isothiocyano-5'-Methyl-BAPTAIsothiocyanate group for protein conjugationAmine-reactive form for in-situ fixation

These structural variations result in compounds with different reactive properties, enabling the synthesis of calcium indicators with diverse spectral characteristics and calcium affinities .

SpecificationValue
Purity>90% (typically 90-98%)
FormNot explicitly stated, likely solid
PackagingAvailable in quantities of 500mg, 1g
Intended UseResearch purposes only

These specifications indicate that the compound is produced at a quality level suitable for synthetic applications in the preparation of calcium indicators .

Research Applications Beyond Calcium Indicator Synthesis

While the primary application of 5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester is as a precursor for Fura-2 and related calcium indicators, the compound's structure suggests potential utility in other research contexts.

The formyl and hydroxyl groups provide reactive sites for further chemical modifications, potentially allowing for the creation of other sensor molecules or fluorescent probes. Additionally, the BAPTA backbone provides a calcium-binding motif that could be incorporated into various chelating agents with specialized applications in biochemical research.

The tetramethyl ester functionality allows for controlled hydrolysis to produce the corresponding tetraacid form, which would have different solubility properties and calcium-binding characteristics. This versatility makes the compound valuable in research settings beyond its established role in calcium indicator synthesis.

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